molecular formula C14H17NO B2693987 1-(5-Methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one CAS No. 2027674-80-0

1-(5-Methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Cat. No.: B2693987
CAS No.: 2027674-80-0
M. Wt: 215.296
InChI Key: DCQUFSJYWHYDIN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzazepine, a type of organic compound consisting of a benzene ring fused to an azepine ring . Benzazepines and their derivatives are known to exhibit a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzazepines can generally be synthesized through cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a benzazepine core could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzazepines are known to act as receptor antagonists in the nervous system .

Future Directions

The future directions for research on this compound would depend on its biological or chemical activity. Given the known activities of benzazepines, potential areas of interest could include medicinal chemistry, drug discovery, and synthetic methodology .

Properties

IUPAC Name

1-(5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-9-8-12-6-4-5-7-13(12)11(2)10-15/h3-7,11H,1,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQUFSJYWHYDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=CC=CC=C12)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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